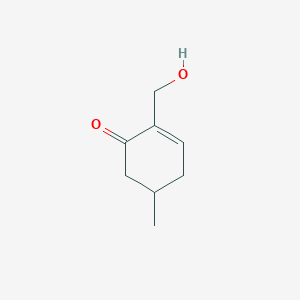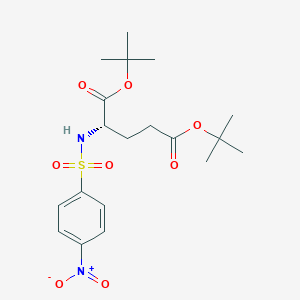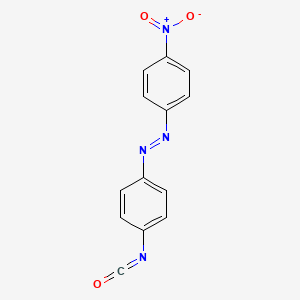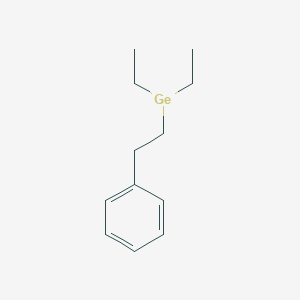
CID 78061502
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061502” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061502 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of cyclodextrins in the preparation process is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: CID 78061502 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
CID 78061502 has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the development of new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has applications in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 78061502 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78061502 include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and often exhibit comparable chemical properties.
Uniqueness: What sets this compound apart from similar compounds is its specific inclusion complex formation with cyclodextrins, which enhances its solubility and stability. This unique property makes it particularly valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H19Ge |
|---|---|
Molecular Weight |
235.91 g/mol |
InChI |
InChI=1S/C12H19Ge/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
WJWJSKSQGDOKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
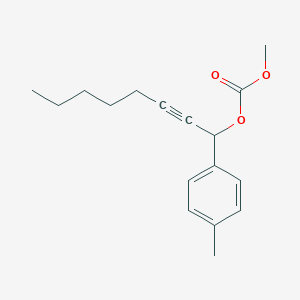
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
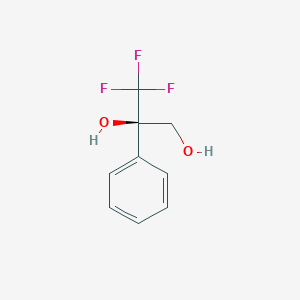
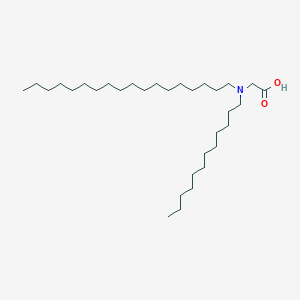
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
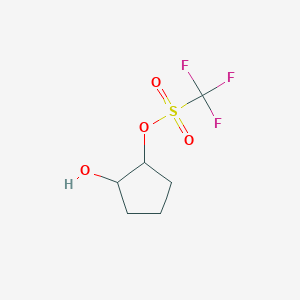
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
